molecular formula C3H6O2<br>HCOOC2H5<br>C3H6O2 B1671648 Ethyl formate CAS No. 109-94-4

Ethyl formate

Cat. No. B1671648
CAS RN: 109-94-4
M. Wt: 74.08 g/mol
InChI Key: WBJINCZRORDGAQ-UHFFFAOYSA-N
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Description

Ethyl formate is an ester formed when ethanol (an alcohol) reacts with formic acid (a carboxylic acid). It has the characteristic smell of rum and is partially responsible for the flavor of raspberries . It occurs naturally in some plant oils, fruits, and juices .


Synthesis Analysis

Ethyl formate can be synthesized via the reaction between formic acid and ethanol in the presence of sulfuric acid, under thermal conditions . A precursor of Ethyl formate was synthesized via the condensation reaction of adipic acid dihydrazide and triethyl orthoformate to form diethyl N,N′ -adipoyldiformohydrazonate .


Molecular Structure Analysis

The molecular formula of Ethyl formate is C3H6O2 . The IUPAC name is Ethyl methanoate . The molecular weight is 74.08 g/mol .


Chemical Reactions Analysis

Ethyl formate undergoes spontaneous autocatalytic hydrolysis via water-catalyzed (neutral), as well as hydrogen-ion catalyzed mechanisms .


Physical And Chemical Properties Analysis

Ethyl formate appears as a clear colorless liquid with a pleasant odor . It has a flash point of -4 °F . It is less dense than water and its vapors are heavier than air .

Scientific Research Applications

Fumigation and Pest Management Ethyl formate has been explored as a fumigant for stored grain, offering an alternative to traditional chemicals like methyl bromide due to its less harmful environmental and health impacts. Research demonstrates its efficacy against stored grain insects, significantly enhanced by combining it with carbon dioxide. This combination improves the distribution and effectiveness of ethyl formate against pests like the rice weevil and the flour beetle, indicating its potential for broader agricultural applications (Haritos et al., 2006).

Food Industry Applications In the food industry, ethyl formate serves as a flavoring agent, leveraging its insecticidal and antimicrobial properties. It has been studied for its potential to control spoilage microorganisms and insect pests, enhancing food safety and storage. A notable application involves synthesizing a precursor to ethyl formate for activated release, which could revolutionize fumigation and food preservation techniques by offering a controlled release mechanism, thus addressing challenges related to its volatility and flammability (Zaitoon et al., 2019).

Scientific Research and Analytical Applications Ethyl formate's role extends into analytical chemistry, where it has been used in the electrochemiluminescence (ECL) detection method. This application underscores its utility in sensitive and rapid detection protocols, exemplifying its broad potential in analytical and bioanalytical chemistry (Fereja et al., 2018).

Catalysis and Chemical Synthesis In catalysis, ethyl formate acts as a reagent in the synthesis of various chemical compounds. It has been utilized in the N-formylation of amines, showcasing a bio-catalyzed reaction that offers a mild, efficient, and environmentally friendly alternative to traditional synthetic methods. This application highlights its versatility and importance in organic synthesis and catalysis, contributing to the development of greener chemical processes (Patre et al., 2017).

Innovative Material Development Ethyl formate's application in material science, particularly in the fabrication of PLGA (poly-D,L-lactide-co-glycolide) microspheres, illustrates its role in developing new materials for biomedical applications. Its use as a dispersed solvent in the emulsion process to fabricate microspheres represents an advancement in drug delivery system technologies, showcasing its potential beyond conventional uses (Sah, 2000).

Future Directions

The recent advances in the development of heterogeneous catalysts and processes for the direct hydrogenation of CO2 to formate/formic acid, methanol, and dimethyl ether are thoroughly reviewed . The conversion of the highly volatile Ethyl formate into a solid-state precursor, in conjunction with the activated release strategy, can be useful for controlled release of Ethyl formate for fumigation and other applications in destroying insect pests and inhibiting the proliferation of spoilage microorganisms .

properties

IUPAC Name

ethyl formate
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InChI

InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3
Source PubChem
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InChI Key

WBJINCZRORDGAQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC=O
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Molecular Formula

C3H6O2, Array
Record name ETHYL FORMATE
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DSSTOX Substance ID

DTXSID6040117
Record name Ethyl formate
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Molecular Weight

74.08 g/mol
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Physical Description

Ethyl formate appears as a clear colorless liquid with a pleasant odor. Flash point -4 °F. Less dense than water. Vapors heavier than air., Colorless liquid with a fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid with a sharp, rum-like odour, Colorless liquid with a fruity odor.
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/311/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name ETHYL FORMATE
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Boiling Point

129.6 °F at 760 mmHg (USCG, 1999), 54.5 °C @ 760 MM HG, 52.00 to 54.00 °C. @ 760.00 mm Hg, 52-54 °C, 130 °F
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Flash Point

-4 °F (USCG, 1999), -20 °C, -20 °C (-4 °F) (CLOSED CUP), -20 °C c.c., -4 °F
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Record name ETHYL FORMATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0278.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

9 % at 64 °F (NIOSH, 2023), SOLUBILITY IN WATER: 9 PARTS/100 @ 18 °C; MISCIBLE WITH BENZENE, SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER; VERY SOL IN ACETONE, SOL IN MOST ORGANIC SOLVENTS, 88,250 mg/L at 25 °C, 88.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 10.5, Soluble in most fixed oils, propylene glycol, water (with gradual decomposition), slightly soluble in mineral oil. Insoluble in glycerol, 1ml in 5ml 50% ethanol (in ethanol), (64 °F): 9%
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Record name Ethyl formate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.922 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9168 @ 20 °C, CONVERSION FACTORS: 1 MG/L EQUIV TO 330 PPM; 1 PPM EQUIV TO 3.03 MG/CU M; DENSITY OF SATURATED AIR: 1.25 (AIR= 1), Relative density (water = 1): 0.92, 0.917-0.922, 0.92
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/311/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/106
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl formate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0278.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.56 (AIR= 1), Relative vapor density (air = 1): 2.6
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Vapor Pressure

200 mmHg (NIOSH, 2023), 245.0 [mmHg], Vapor pressure = 245 mm Hg at 25 °C (calc from exper determined coefficients), 200 MM HG @ 20.6 °C, Vapor pressure, kPa at 20 °C: 25.6, 200 mmHg
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/943
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name ETHYL FORMATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/106
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl formate
Source The National Institute for Occupational Safety and Health (NIOSH)
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Mechanism of Action

It has been assumed, but not proved, that hydrolysis and release of formic acid on the moist surfaces are responsible for the irritant action of ethyl formate.
Record name ETHYL FORMATE
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Product Name

Ethyl formate

Color/Form

MOBILE LIQUID, WATER-WHITE LIQ, Colorless liquid.

CAS RN

109-94-4
Record name ETHYL FORMATE
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Melting Point

-110 °F (USCG, 1999), -80.5 °C, -80 °C, -113 °F
Record name ETHYL FORMATE
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

The method (a) is a method wherein only water is distilled out at 50~100° C. under a reduced pressure of less than 760 mmHg, as the system is not forming azeotropic mixture with water. The method (b) is a method wherein orthocarboxylic acid esters, such as methyl orthoformate, ethyl orthoformate, methyl orthoacetate, ethyl orthoacetate or the like, or diketene, formamide, dicyclohexyl carbodiimide or the like is added and the residual water is decomposed by reacting therewith at 30~90° C. If the reaction temperature is lower than 30° C., the water decomposition will require a long time, while if in excess of 90° C., moisture will condense at vacant spaces in the reactor, rather resulting in insufficient water-removal, so that either case is not preferable. In this water removing method, low boiling point solvents are by-produced as decomposition products, such as methyl alcohol, ethyl alcohol, methyl formate, ethyl formate, methyl acetate, ethyl acetate or the like, when the orthocarboxylic acid esters are used, or such as acetone or the like, when the diketene is used. Therefore, it is preferred that these low boiling point solvents are distilled off under vacuum, after the water decomposition reaction, for the purpose of preventing popping of coating films. Further, ammonium formate when the formamide is used, or dicyclohexyl urea when dicyclohexyl carbodiimide is used, is by-produced, such a decomposition product is required to be separated by filtration after the water decomposition reaction. The method (c) is a method wherein the organic layer is passed through a column filled with polymer water absorbents, such as Sumika Gel S-50, SP-520, N-100, Np-1020, F-03, F-51 or F-75 (all trade names, manufactured by Sumitomo Chemical Co., Ltd.), Aquakeep 4S or 10HS (both trade names, manufactured by Seitetsu Kagaku Co., Ltd.) or molecular sieves, or a method wherein any one of or a mixture of the above polymer water absorbents, molecular sieves or dehydrates of inorganic salts such as sodium sulphate, calcium chloride, calcium oxide or the like is admixed with the organic layer and, after stirring, separated by filtration. The method (d) is a water removing method that has been generally used to obtain dry particles after emulsion polymerization, as is for example referred to British Patent No. 967,051, page 5, wherein organic solvents capable to form an azeotropic mixture with water are added and water is azeotropically distilled off at 50~100° C. Alternatively, it is a method wherein the organic layer is sprayed at 20~100° C. from a nozzle to vaporize water with organic solvent and then drying residue is dispersed again in the organic solvent.
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esters
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methyl orthoformate
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ethyl orthoformate
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methyl orthoacetate
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ethyl orthoacetate
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Synthesis routes and methods II

Procedure details

The DHP yield was improved by approximately 30% to a maximum of 81% by A. Sommer, DE-OS 1 200 308 by reacting malonodiamide with formamide in alcoholic solution with more than 2 moles, advantageously with 3.0 to 3.9 moles, of alkali metal alkoxide. As opposed to Brown, this worker employed formamide in the examples in amounts of just over 2 moles per mole of malonodiamide. The alkali metal alkoxides used were sodium ethoxide in methanol and sodium methoxide in ethanol. In the latter case, the methanol was distilled off from the reaction mixture, thus dispensing with filtration of the salts which had precipitated. Ethyl formate instead of formamide yielded, together with sodium ethoxide, DHP in a yield of only 61.5%.
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alkali metal alkoxides
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl formate
Reactant of Route 2
Reactant of Route 2
Ethyl formate
Reactant of Route 3
Reactant of Route 3
Ethyl formate
Reactant of Route 4
Reactant of Route 4
Ethyl formate
Reactant of Route 5
Reactant of Route 5
Ethyl formate
Reactant of Route 6
Reactant of Route 6
Ethyl formate

Citations

For This Compound
20,100
Citations
M Muthu, S Rajendran, TS Krishnamurthy… - Developments in …, 1984 - Elsevier
… Studies on the use of ethyl formate for,, the control of stored … The residues of ethyl formate or formic acid are much below the … Ethyl formate (EF) is a low boiling point liquid insecticidal …
Number of citations: 0 www.sciencedirect.com
JM Riveros, EB Wilson Jr - The Journal of Chemical Physics, 1967 - aip.scitation.org
… the results obtained for ethyl formate HCOOCH2CHa• Unlike the … Ethyl formate is a particularly interesting case since, in … The presence of rotational isomers in ethyl formate in the liquid …
Number of citations: 0 aip.scitation.org
RF Ryan, CPF De Lima - Proceedings of the 11th International …, 2014 - spiru.cgahr.ksu.edu
… The historical fumigant ethyl formate [EF] is proving to be a methyl bromide alternative. EF … Over the past 12 years ethyl formate has been found effective in controlling a variety of insects …
Number of citations: 0 spiru.cgahr.ksu.edu
B Tercero, I Kleiner, J Cernicharo… - The Astrophysical …, 2013 - iopscience.iop.org
… We also report, for the first time in space, the detection of the gauche conformer of ethyl formate… The column density for each conformer of ethyl formate, trans and gauche, is (4.5 ± 1.0) × …
Number of citations: 0 iopscience.iop.org
E Zahidi, M Castonguay, P McBreen - Journal of the American …, 1994 - ACS Publications
… Abstract: The thermal chemistry of methyl formate, ethyl formate, … Methane and acetaldehyde were also formed from ethyl formate. … Ethoxy was produced by ethyl formate. Evidence was …
Number of citations: 0 pubs.acs.org
VS Haritos, KA Damcevski… - Pest Management …, 2006 - Wiley Online Library
… effect of CO 2 on loss of ethyl formate from the intergranular space due to sorption by the grain. Also, we describe the ‘dynamic’ application of ethyl formate and CO 2 vapour by forced …
Number of citations: 0 onlinelibrary.wiley.com
T Simpson, V Bikoba, C Tipping… - Journal of Economic …, 2007 - academic.oup.com
… Ethyl formate has been widely used as a fumigant for pests associated with dried fruit (Vincent and Lindgren 1971, 1972; Desmarchelier et al. 1999). Ethyl formate was … Ethyl formate …
Number of citations: 0 academic.oup.com
A Belloche, RT Garrod, HSP Müller, KM Menten… - Astronomy & …, 2009 - aanda.org
… We report the first detection in space of ethyl formate (… a linewidth of 7 km s−1 for ethyl formate. n-Propyl cyanide is detected with … The abundances of ethyl formate and n-propyl cyanide …
Number of citations: 0 www.aanda.org
T Simpson, V Bikoba, EJ Mitcham - Postharvest biology and technology, 2004 - Elsevier
… Strawberry fruit, western flower thrips and two-spotted spider mites were exposed to a range of ethyl formate (EF) concentrations from 0.8 to 2.4%. Ethyl formate treatments included both …
Number of citations: 0 www.sciencedirect.com
P Osswald, U Struckmeier, T Kasper… - The Journal of …, 2007 - ACS Publications
… , while the ethyl formate isomer favors the production of acetaldehyde. Ethyl formate also yields … Benzene concentrations, while larger for ethyl formate, are at least an order of magnitude …
Number of citations: 0 pubs.acs.org

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